molecular formula C14H10F2O2 B6400085 2-(2,6-Difluorophenyl)-6-methylbenzoic acid, 95% CAS No. 1261938-03-7

2-(2,6-Difluorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6400085
CAS RN: 1261938-03-7
M. Wt: 248.22 g/mol
InChI Key: JQWRQDUWYQEPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-6-methylbenzoic acid, commonly referred to as DFPMBA, is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, which is a common carboxylic acid found in many foods and pharmaceuticals. DFPMBA has been studied extensively due to its unique properties, which make it an attractive compound for a variety of applications.

Scientific Research Applications

DFPMBA has a variety of scientific research applications. It has been used as a model compound to study the reactivity of difluorobenzoic acids and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers materials. Additionally, it has been used in the synthesis of catalysts, which can be used in a variety of organic reactions.

Mechanism of Action

The mechanism of action of DFPMBA is not well understood. However, it is believed that the compound acts as a proton donor, which can facilitate the formation of new bonds and stabilize the reaction intermediates. Additionally, it is believed that the difluorophenyl group of DFPMBA can act as a nucleophile, which can facilitate the formation of new bonds and increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPMBA are not well understood. However, it is believed that the compound has antioxidant properties, which can help protect cells from oxidative damage. Additionally, it is believed that DFPMBA can inhibit the activity of certain enzymes, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using DFPMBA in lab experiments is its high reactivity. This makes it ideal for use in a variety of organic reactions. Additionally, its low toxicity makes it safe to use in laboratory settings. However, one limitation of DFPMBA is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several potential future directions for the use of DFPMBA. One potential direction is the development of new pharmaceuticals that utilize the compound’s unique properties. Additionally, further research into the biochemical and physiological effects of the compound could lead to new treatments for a variety of diseases. Finally, the development of new catalysts based on the compound could lead to more efficient and cost-effective organic reactions.

Synthesis Methods

DFPMBA can be synthesized in two ways. The first method involves the reaction of 2,6-difluorobenzoic acid and 6-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a nucleophilic aromatic substitution, resulting in the formation of DFPMBA. The second method involves the reaction of 2,6-difluorobenzaldehyde and 6-methylbenzoic acid in the presence of a base catalyst. This reaction also proceeds through a nucleophilic aromatic substitution and yields DFPMBA as the product.

properties

IUPAC Name

2-(2,6-difluorophenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-4-2-5-9(12(8)14(17)18)13-10(15)6-3-7-11(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWRQDUWYQEPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689678
Record name 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-03-7
Record name 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.